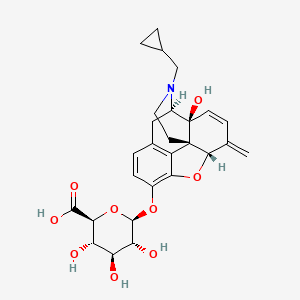

Nalmefene 3-glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

113346-47-7 |

|---|---|

Molecular Formula |

C27H31NO9 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H31NO9/c1-12-6-7-27(34)16-10-14-4-5-15(35-25-20(31)18(29)19(30)22(37-25)24(32)33)21-17(14)26(27,23(12)36-21)8-9-28(16)11-13-2-3-13/h4-7,13,16,18-20,22-23,25,29-31,34H,1-3,8-11H2,(H,32,33)/t16-,18+,19+,20-,22+,23+,25-,26+,27-/m1/s1 |

InChI Key |

WVNOWMNWGLCPBW-UEDZHUOVSA-N |

Isomeric SMILES |

C=C1C=C[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)CCN3CC7CC7)O |

Canonical SMILES |

C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)CCN3CC7CC7)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nalmefene 3-glucuronide involves the glucuronidation of nalmefene. This reaction typically occurs in the liver, where nalmefene is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT) 2B7 . The reaction conditions include the presence of glucuronic acid and the enzyme UGT 2B7, which catalyzes the transfer of the glucuronic acid moiety to nalmefene.

Industrial Production Methods: Industrial production of this compound would involve the large-scale synthesis of nalmefene followed by its enzymatic glucuronidation. This process would require the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the activity of UGT 2B7, such as temperature, pH, and substrate concentration.

Chemical Reactions Analysis

Types of Reactions: Nalmefene 3-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to nalmefene, resulting in the formation of this compound .

Common Reagents and Conditions: The common reagents used in the glucuronidation of nalmefene include glucuronic acid and the enzyme UGT 2B7. The reaction conditions typically involve a physiological pH and temperature, as well as the presence of cofactors required for the enzyme’s activity.

Major Products Formed: The major product formed from the glucuronidation of nalmefene is this compound. This metabolite is pharmacologically inactive and is excreted from the body via the urine .

Scientific Research Applications

Nalmefene 3-glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a biomarker to study the metabolism and pharmacokinetics of nalmefene in the body . Additionally, research on this compound can provide insights into the role of glucuronidation in drug metabolism and the impact of genetic variations in UGT enzymes on drug clearance.

Mechanism of Action

Nalmefene 3-glucuronide itself does not exert pharmacological effects, as it is an inactive metabolite. The parent compound, nalmefene, exerts its effects by antagonizing the mu-opioid and delta-opioid receptors and partially agonizing the kappa-opioid receptor . This action reduces the rewarding effects of alcohol and opioids, thereby aiding in the treatment of alcohol dependence and opioid overdose.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Opioid-Derived 3-Glucuronides

Nalmefene 3-glucuronide shares structural homology with other opioid-derived 3-glucuronides, such as morphine-3-glucuronide (M3G) and hydromorphone-3-glucuronide. However, functional differences are pronounced:

Key Insight: Unlike morphine-derived 3-glucuronides, this compound lacks pronociceptive or neurotoxic activity, likely due to differences in parent drug pharmacology .

Comparison with Flavonoid 3-Glucuronides (Natural Products)

Flavonoid 3-glucuronides, such as quercetin 3-glucuronide and kaempferol 3-glucuronide, are plant-derived metabolites with distinct biological roles:

Pharmacokinetic Comparison with Other Drug Metabolites

This compound demonstrates unique pharmacokinetic properties compared to glucuronides of other drugs:

Key Insight: this compound accumulates more extensively than acetaminophen glucuronide, reflecting differences in metabolic clearance rates .

Analytical and Metabolic Stability Comparisons

Hydrolysis susceptibility and analytical detection methods vary across 3-glucuronides:

Key Insight : this compound is more readily quantified than structurally complex plant-derived glucuronides due to standardized clinical assays .

Q & A

Q. What ethical guidelines apply to animal studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.